Perphenazine

Receptor Binding Sigma Receptor Antipsychotic Potency

Perphenazine is the mid-potency first-generation antipsychotic chosen for the landmark CATIE trial specifically for its balanced tolerability—fewer extrapyramidal symptoms than haloperidol yet less sedation than chlorpromazine. Its metabolism is highly dependent on the polymorphic CYP2D6 enzyme, making it an exceptional probe substrate for pharmacogenomic studies. For researchers needing a selective D2 antagonist without confounding muscarinic/histaminergic activity, or a depot comparator (as enanthate), this compound provides unmatched experimental precision. Order high-purity Perphenazine today for your neuropharmacology or psychiatry R&D.

Molecular Formula C21H26ClN3OS
Molecular Weight 404.0 g/mol
CAS No. 58-39-9
Cat. No. B1679617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerphenazine
CAS58-39-9
SynonymsPerphenazine;  Trilafon;  Perphenazin;  Perfenazine;  Etaperazine;  Chlorpiprazine
Molecular FormulaC21H26ClN3OS
Molecular Weight404.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO
InChIInChI=1S/C21H26ClN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2
InChIKeyRGCVKNLCSQQDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
SolubilitySolubility (mg/mL): ethanol 153;  acetone 82;  practically insoluble in sesame oil
In water, 2.83X10-2 g/L (28.3 mg/L) at 24 °C
2.37e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Perphenazine (CAS 58-39-9): A Mid-Potency Typical Antipsychotic for Schizophrenia and Severe Nausea


Perphenazine is a typical, first-generation antipsychotic (FGA) of the phenothiazine class [1]. Its primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors, though it also exhibits antagonist activity at histamine H1, muscarinic cholinergic M1, and alpha-1 adrenergic receptors [1]. It is characterized as a mid-potency neuroleptic, a property that differentiates it clinically from both high-potency and low-potency agents within its class [2]. Perphenazine is approved by the U.S. Food and Drug Administration (FDA) for the treatment of schizophrenia and for the control of severe nausea and vomiting in adults [3].

Why Perphenazine (CAS 58-39-9) Cannot Be Interchanged with Other First-Generation Antipsychotics


Substitution among first-generation antipsychotics (FGAs) is not pharmacologically or clinically equivalent. Potency classifications (high, mid, low) correlate with distinct side effect profiles and tolerability [1]. For instance, high-potency agents like haloperidol carry a higher risk of extrapyramidal symptoms (EPS), while low-potency agents like chlorpromazine are associated with more sedation and anticholinergic effects [1]. Perphenazine, as a mid-potency FGA, was selected as the representative for its class in the landmark CATIE trial precisely because it was expected to cause fewer EPS than haloperidol and less sedation than chlorpromazine, providing the fairest test against newer atypical antipsychotics [1]. Furthermore, significant pharmacokinetic variability exists due to metabolism by the polymorphic CYP2D6 enzyme, a factor that influences perphenazine's plasma concentration and, consequently, its therapeutic effect and side effect burden [2]. This genetic variability underscores the need for precise selection rather than simple generic substitution.

Quantitative Evidence Guide for Perphenazine (CAS 58-39-9): Comparative Data for Scientific Selection


Perphenazine Displays a Distinct Receptor Binding Profile Compared to Haloperidol

In a head-to-head in vitro study using guinea pig brain membranes, perphenazine demonstrated a unique rank order of potency for binding to the sigma receptor (defined by (+)-[3H]SKF 10,047 binding), which was distinct from its affinity for the dopamine D2 receptor. The study found a clear affinity gradient among antipsychotics, with haloperidol showing greater affinity than perphenazine, which in turn had greater affinity than fluphenazine [1].

Receptor Binding Sigma Receptor Antipsychotic Potency

Perphenazine Enanthate Demonstrates Significantly Lower Incidence of Side Effects Versus Fluphenazine Enanthate

A head-to-head clinical study comparing the long-acting injectable formulations of perphenazine (perphenazine enanthate) and fluphenazine (fluphenazine enanthate) in 24 chronic schizophrenic patients found that perphenazine enanthate led to a significantly lower incidence of side effects across seven measured variables .

Clinical Trial Side Effect Profile Tolerability Schizophrenia

Perphenazine Shows Better Tolerability and Lower Rates of Movement Disorders Compared to Haloperidol in Acute Schizophrenia

In a large, multi-arm randomized controlled trial comparing seven antipsychotics in over 3,000 hospitalized adults with acute schizophrenia, haloperidol demonstrated the highest risk for extrapyramidal symptoms (EPS), while perphenazine showed better tolerability, with lower rates of movement disorders and side-effect-related discontinuation [1]. This finding is consistent with perphenazine's classification as a mid-potency FGA, which was selected for the CATIE trial due to its expected lower EPS risk compared to high-potency agents like haloperidol [2].

Acute Schizophrenia Tolerability Extrapyramidal Symptoms Clinical Trial

Perphenazine Metabolism is Highly Dependent on CYP2D6 Genotype, Leading to Significant Pharmacokinetic Variability

Perphenazine is primarily metabolized by the cytochrome P450 enzyme CYP2D6. Its active metabolite, 7-hydroxyperphenazine, retains about 70% of the biologic activity of the parent drug [1]. The CYP2D6 genotype is a major determinant of perphenazine clearance. Studies show a 3-fold decrease in clearance in poor metabolizers (PMs) compared to extensive metabolizers (EMs) [2], and individuals homozygous for the CYP2D6*10 allele had a 2.9-fold higher AUC (Area Under the Curve) than those with the wild-type allele (P < 0.001) [3].

Pharmacogenomics CYP2D6 Metabolism Pharmacokinetics

Perphenazine's Mid-Potency Profile is Pharmacologically Validated by Its Selective Antidopaminergic Activity

Neuropharmacological testing in mice demonstrates that perphenazine, like haloperidol, exhibits a highly selective antidopaminergic activity. In contrast, other agents like chlorprothixene, levomepromazine, and clozapine display mixed antidopaminergic, antiadrenergic, and anticholinergic activities at similar doses [1]. This functional selectivity is further evidenced by the marked antagonism of its anti-avoidance effect by the anticholinergic agent biperiden, a characteristic shared with other high/mid-potency drugs but not with those possessing intrinsic anticholinergic properties [1].

Neuropharmacology Catalepsy Anticholinergic Antidopaminergic

Perphenazine Binds More Strongly to Dopamine D2 Receptors Than Aripiprazole

A review of current literature on receptor binding affinity (Ki values) indicates that perphenazine, along with fluphenazine, pimozide, thiothixene, and trifluoperazine, exhibits stronger binding to dopamine D2 receptors compared to aripiprazole, a third-generation antipsychotic partial agonist [1].

Dopamine D2 Receptor Binding Affinity Ki Value Antipsychotic

Optimized Application Scenarios for Perphenazine (CAS 58-39-9) in Research and Clinical Settings


Clinical Research on First-Generation Antipsychotics with Lower Extrapyramidal Symptom Burden

Perphenazine is the ideal candidate for clinical trials or comparative effectiveness research where a first-generation antipsychotic is needed, but the high EPS liability of haloperidol is a confounding factor. Its mid-potency profile and demonstrated lower rates of movement disorders in direct comparison to haloperidol [1] make it a more tolerable FGA control group, offering a fairer benchmark against newer atypical antipsychotics. This was the rationale for its selection in the CATIE trial [2].

Pharmacogenomic Studies Investigating CYP2D6 Polymorphisms

Perphenazine serves as an excellent probe substrate for studying the real-world impact of CYP2D6 genetic variability on drug metabolism and clinical outcomes. Its metabolism is highly dependent on CYP2D6, leading to quantifiable, 2.9- to 3-fold differences in drug exposure between different genotypes [REFS-1, REFS-2]. This makes it a valuable tool for validating pharmacogenomic testing platforms and for research into genotype-guided dosing strategies in psychiatry.

Neuropharmacological Research Requiring a Selective Dopamine D2 Antagonist

For in vivo or in vitro studies designed to isolate the effects of dopamine D2 receptor blockade without confounding activity at other receptor systems (e.g., muscarinic, histaminergic), perphenazine is a superior choice over many other phenothiazines. Neuropharmacological evidence confirms its selective antidopaminergic activity, unlike agents such as clozapine or chlorpromazine which exhibit mixed receptor activity profiles [1]. This selectivity allows for cleaner interpretation of results in models of psychosis, catalepsy, or prolactin secretion.

Studies on Long-Acting Injectable (LAI) Formulations

When investigating the pharmacodynamics and tolerability of long-acting injectable antipsychotics, perphenazine enanthate provides a historical and pharmacologically distinct comparator. Direct comparative data show it has a significantly lower incidence of side effects across multiple variables compared to fluphenazine enanthate [1], offering a unique angle for studies on depot medication tolerability and patient adherence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perphenazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.